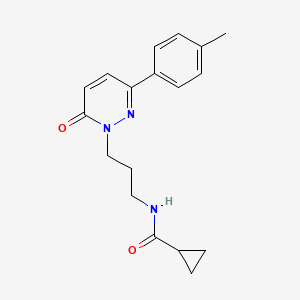

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)cyclopropanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-3-5-14(6-4-13)16-9-10-17(22)21(20-16)12-2-11-19-18(23)15-7-8-15/h3-6,9-10,15H,2,7-8,11-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRMKQNINKGZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)cyclopropanecarboxamide is a complex organic compound belonging to the pyridazinone class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridazinone core with a cyclopropanecarboxamide moiety. Its molecular formula is , and it has a molecular weight of approximately 349.42 g/mol. The presence of both the p-tolyl group and the cyclopropane structure contributes to its unique pharmacological profile.

Mechanisms of Biological Activity

Pyridazinone derivatives, including this compound, have been studied for various biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that pyridazinone derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Analgesic Properties : Some studies suggest that these compounds may exhibit pain-relieving effects by interacting with pain receptors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridazinone | Similar pyridazinone core | Anti-inflammatory |

| 3-[6-(4-methoxyphenyl)pyridazinone] propanamide | Contains propanamide moiety | Analgesic activity |

| 2-(5-bromo-pyridazinone) acetamide | Pyridazinone derivative | Antimicrobial activity |

This table illustrates that while many pyridazinone derivatives share a common core structure, their specific substituents significantly influence their biological activities.

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial effects of various pyridazinones against Staphylococcus aureus. The results indicated that this compound exhibited notable activity, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting potential as a therapeutic agent against resistant bacterial strains.

- Anti-inflammatory Research : In a model of induced inflammation in rats, this compound was administered at various doses. Results showed a significant reduction in paw edema compared to control groups, indicating its potential use in treating inflammatory conditions.

Q & A

Q. How do comparative studies with structurally similar compounds enhance understanding of its pharmacological potential?

- Molecular similarity analysis (e.g., Tanimoto coefficients) identifies analogs with shared scaffolds. In vitro cytotoxicity screening (e.g., MTT assay) compares efficacy, while molecular dynamics simulations predict binding modes. Meta-analyses of published IC₅₀ values highlight substituent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.